5,6,7,8-Tetrahydroquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydroquinoline-5-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by a quinoline core that is partially hydrogenated, making it a tetrahydro derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. This reaction proceeds under mild conditions and can be catalyzed by acids or bases to yield the desired tetrahydroquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can further hydrogenate the quinoline ring or reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-5-carboxylic acid, while reduction can produce 5,6,7,8-tetrahydroquinoline-5-methanol.
Scientific Research Applications
5,6,7,8-Tetrahydroquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable structure and reactivity.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline-5-carboxylic acid: Lacks the tetrahydro modification, making it less flexible and potentially less reactive in certain contexts.
5,6,7,8-Tetrahydroquinoline-4-carboxylic acid: Differing position of the carboxylic acid group can lead to different reactivity and applications.
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid: Another positional isomer with distinct chemical properties.
Uniqueness
5,6,7,8-Tetrahydroquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h2,4,6,8H,1,3,5H2,(H,12,13) |
InChI Key |
QFELNOJGYONUSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.